![molecular formula C21H22N2O B14666109 5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine CAS No. 51328-32-6](/img/structure/B14666109.png)
5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a phenyl group and a pentyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of 5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
類似化合物との比較
Similar Compounds
5-[4-(Pentyloxy)phenyl]-2-(4-pentylphenyl)pyrimidine: This compound has a similar structure but with an additional pentyl group on the phenyl ring.
4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoic acid: This compound includes an isoxazole ring instead of a pyrimidine ring.
Uniqueness
5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine is unique due to its specific substitution pattern and the presence of both a pentyloxyphenyl group and a phenyl group on the pyrimidine ring
特性
CAS番号 |
51328-32-6 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
5-(4-pentoxyphenyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C21H22N2O/c1-2-3-7-14-24-20-12-10-17(11-13-20)19-15-22-21(23-16-19)18-8-5-4-6-9-18/h4-6,8-13,15-16H,2-3,7,14H2,1H3 |
InChIキー |
WCPOTOKPNAEBJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


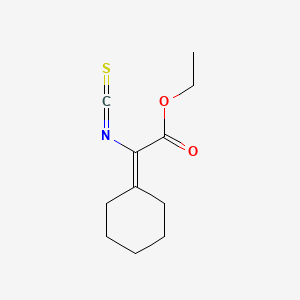




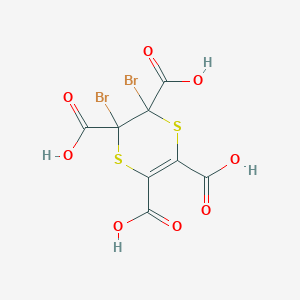

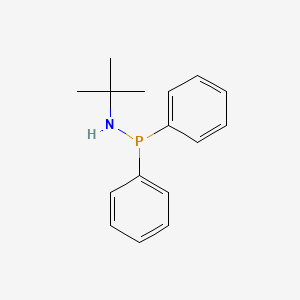
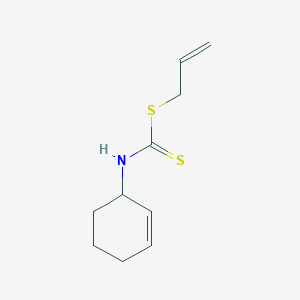
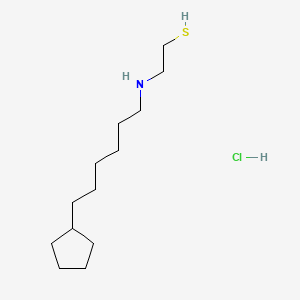
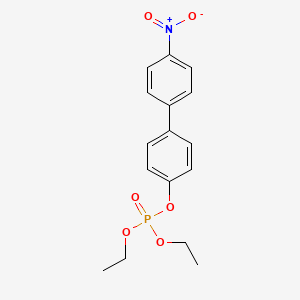
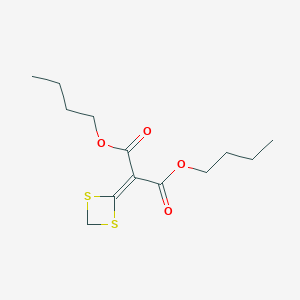
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
